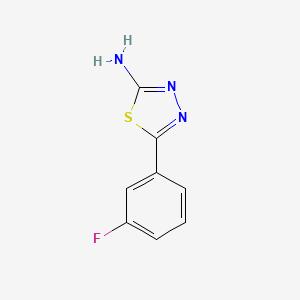

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazol-2-amine, a compound that has been the focus of various studies due to its interesting chemical properties and potential applications. The core structure of 1,3,4-thiadiazol-2-amine is known to be versatile for chemical modifications, which allows for the synthesis of numerous derivatives with varying substituents on the phenyl ring, such as fluorine, chlorine, bromine, or other functional groups.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of N-phenylhydrazinecarbothioamide with a substituted benzoic acid in the presence of phosphorus oxychloride. This method has been successfully applied to produce compounds with different substituents on the phenyl ring, as demonstrated in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . Although the specific synthesis of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, it is likely that a similar synthetic route could be employed using 3-fluorobenzoic acid as the starting material.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing an orthorhombic space group and the presence of hydrogen bonding in the crystal lattice . The molecular geometry, including bond lengths and angles, can be accurately predicted using density functional theory (DFT) calculations, which have shown good correlation with experimental data . These studies provide a foundation for understanding the molecular structure of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, suggesting that it would exhibit similar structural features.

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amine derivatives is influenced by the substituents on the phenyl ring. These compounds can form metal complexes , cocrystals with other molecules through hydrogen bonding , and engage in various chemical reactions that are useful in pharmaceutical applications. For example, the formation of cocrystals with carboxylic acids can involve proton transfer and the establishment of hydrogen-bonding motifs . The presence of a fluorine atom in 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine would likely affect its reactivity and the types of chemical reactions it can participate in, potentially leading to unique interactions and complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are closely related to their molecular structure. The presence of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, can be assessed using DFT calculations, providing insights into the compound's reactivity and potential applications in materials science, such as in nonlinear optical (NLO) materials . The pharmacological properties of these derivatives have also been explored, with some showing promising antifungal activity . The specific physical and chemical properties of 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine would need to be experimentally determined, but they are expected to be influenced by the electron-withdrawing effect of the fluorine atom.

Applications De Recherche Scientifique

-

Antimicrobial and Antifungal Applications

- Application : Schiff bases derived from similar compounds have shown promising antimicrobial and antifungal activities. These compounds were synthesized by reacting 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .

- Method : The antibacterial and antifungal activities of all synthesized compounds were tested. Molecular docking was used to elucidate the mechanism of the antibacterial and antifungal activity of the tested compounds .

- Results : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

-

Psychoactive Substance Research

- Application : Synthetic cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis, have been identified as novel psychoactive substances (NPS). These substances pose a significant threat to the health and lives of their users .

- Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .

- Results : The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

-

Antibacterial and Antifungal Activities

- Application : New derivatives were obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction with corresponding benzaldehydes with various substituents at position 4 .

- Method : The antibacterial and antifungal activities of all synthesized compounds were tested. Molecular docking was used to elucidate the mechanism of the antibacterial and antifungal activity of the tested compounds .

- Results : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

-

Drug Discovery

- Application : Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

- Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .

- Results : The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

-

Antibacterial and Antifungal Activities

- Application : New derivatives were obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction with corresponding benzaldehydes with various substituents at position 4 .

- Method : The antibacterial and antifungal activities of all synthesized compounds were tested. Molecular docking was used to elucidate the mechanism of the antibacterial and antifungal activity of the tested compounds .

- Results : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

-

Drug Discovery

- Application : Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

- Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .

- Results : The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

Safety And Hazards

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUFXEMEPWWSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261469 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

59565-52-5 | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59565-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)

![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)